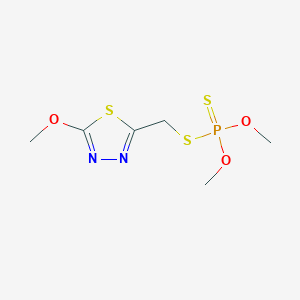
O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate: is a chemical compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound belongs to the class of organophosphates and is characterized by the presence of a 1,3,4-thiadiazole ring, which imparts unique properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate typically involves the reaction of 5-methoxy-1,3,4-thiadiazole with O,O-dimethyl phosphorodithioate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: Employed as an insecticide and acaricide in agricultural practices
Mécanisme D'action
The mechanism of action of O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism .
Comparaison Avec Des Composés Similaires
Methidathion: Another organophosphate with similar insecticidal properties.
Parathion: A widely used organophosphate insecticide.
Malathion: Known for its use in public health for controlling mosquito populations.
Uniqueness: O,O-Dimethyl S-((5-methoxy-1,3,4-thiadiazol-2-yl)methyl) phosphorodithioate is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts specific chemical and biological properties not found in other organophosphates. This structural feature enhances its efficacy and selectivity as an insecticide .
Propriétés
Numéro CAS |
38090-81-2 |
|---|---|
Formule moléculaire |
C6H11N2O3PS3 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
dimethoxy-[(5-methoxy-1,3,4-thiadiazol-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H11N2O3PS3/c1-9-6-8-7-5(15-6)4-14-12(13,10-2)11-3/h4H2,1-3H3 |
Clé InChI |
CJAKFTFPGLAECP-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN=C(S1)CSP(=S)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


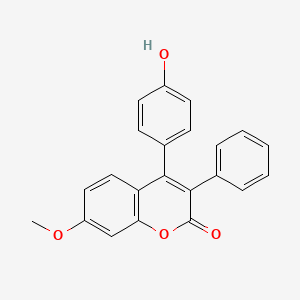
![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)

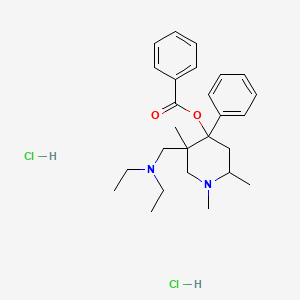

![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
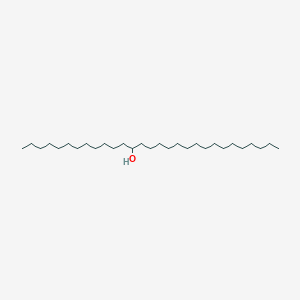
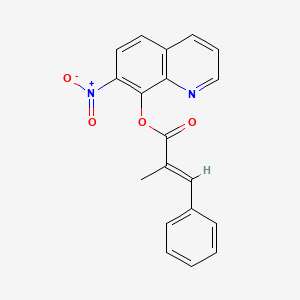


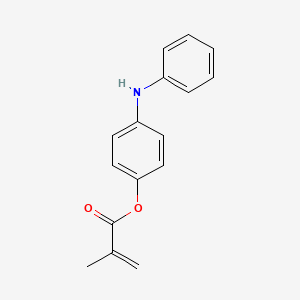

![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)

